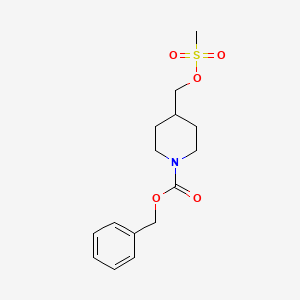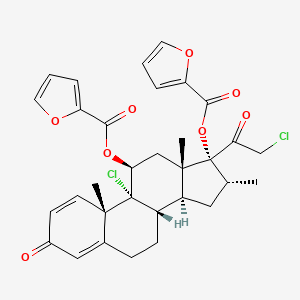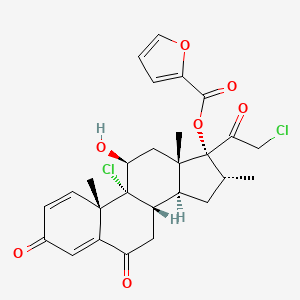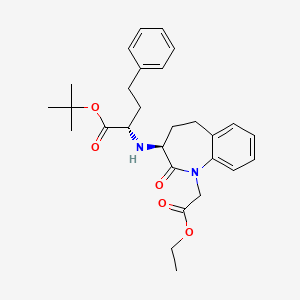
Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a versatile compound in synthetic chemistry. Known for its broad applications across various fields, its distinct molecular structure offers unique properties, which makes it a valuable component in research and industry.
Preparation Methods
The synthetic routes for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involve multi-step processes starting with the preparation of the core piperidine structure. The typical synthetic route includes:
Formation of Piperidine Core: : Usually synthesized via cyclization reactions involving primary amines and dihalides under controlled temperature conditions.
Sulfonylation and Carboxylation: : Introducing the methylsulfonyl group and carboxylation occurs through sulfonyl chloride reagents and catalytic carboxylation reactions.
Benzylation: : The benzyl group is introduced via benzyl bromide in the presence of a base like sodium hydride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions may involve catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions are common, particularly where the sulfonyl group acts as a leaving group under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate.
Reduction: : Palladium or platinum catalysts.
Substitution: : Alkyl halides and strong bases like potassium tert-butoxide.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Resultant primary or secondary amines.
Substitution: : Varied piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate finds applications in various fields such as:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Assists in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: : Potential use in drug discovery and development for its unique reactivity.
Industry: : Applied in the manufacturing of specialty chemicals and intermediates.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level, particularly in enzyme active sites where the piperidine ring and functional groups interact with biomolecules. Pathways often involve:
Enzyme Inhibition: : The sulfonyl group can form bonds with active site residues.
Signal Modulation: : Carboxylate and benzyl groups can affect molecular pathways by altering substrate recognition.
Comparison with Similar Compounds
Similar compounds include:
Piperidine Derivatives: : Variants like piperidine-4-carboxylic acid.
Sulfonyl Derivatives: : Compounds like methanesulfonyl chloride.
Benzyl Esters: : Compounds such as benzyl piperidine-1-carboxylate.
Uniqueness: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate stands out due to the combined presence of benzyl, sulfonyl, and piperidine groups, which impart distinct reactivity and functionality not seen in simpler analogs.
Hopefully this covers everything! What do you think?
Properties
IUPAC Name |
benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWBROJCHGYFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651697 | |
| Record name | Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159275-16-8 | |
| Record name | Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-bta-,7aS*)]- (9CI)](/img/new.no-structure.jpg)


![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)
